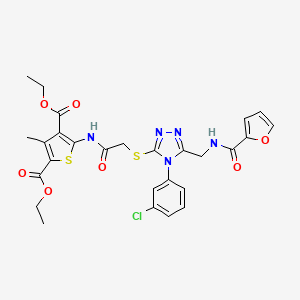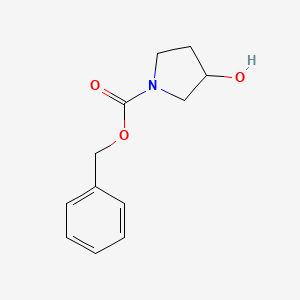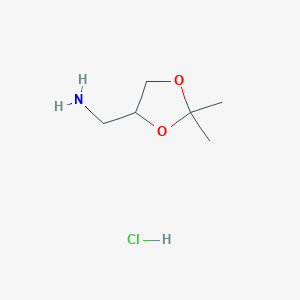
N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with a sulfonamide group attached, which contributes to its unique chemical properties.
科学的研究の応用
作用機序
Target of Action
N-Methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant . The primary targets of 1MeTIQ are dopaminergic neurons .
Mode of Action
1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Biochemical Pathways
1MeTIQ affects the dopamine metabolism . It inhibits the monoamine oxidase (MAO)-dependent oxidation of dopamine and serotonin in all investigated structures . This leads to increased concentrations of monoamines in the brain .
Pharmacokinetics
It is known that 1metiq is an endogenous substance present in the mammalian brain . This suggests that it has good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of 1MeTIQ’s action are primarily neuroprotective. It has been shown to reduce the immobility time in the forced swimming test (FST) in rats, suggesting an antidepressant-like effect . It also produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered 1MeTIQ in high doses .
Action Environment
The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For example, the presence of other substances in the brain, such as neurotoxins, can affect its neuroprotective activity . .
Safety and Hazards
将来の方向性
The future directions of research on “N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide” and its analogs could focus on further exploring their biological potential, improving their synthetic strategies, and understanding their mechanism of action . This could lead to the development of novel THIQ analogs with potent biological activity .
生化学分析
Biochemical Properties
N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules . It has been suggested that it may have a role in monoamine oxidase (MAO) inhibition, which could potentially affect the metabolism of neurotransmitters such as dopamine and serotonin .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have neuroprotective effects, potentially through its ability to antagonize the behavioral syndrome produced by neurotoxins .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that it may inhibit MAO, leading to changes in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with findings suggesting that its effects vary with different dosages . For instance, it has been shown to produce some damage to dopaminergic neurons in rats when administered in high doses .
Metabolic Pathways
This compound is thought to be involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
It is thought to interact with various transporters or binding proteins, which could influence its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The sulfonamide group can then be introduced through a sulfonation reaction using reagents like sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrones, while substitution reactions can produce a wide range of substituted tetrahydroisoquinoline derivatives .
類似化合物との比較
N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the sulfonamide group, known for its neuroactive properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to this compound but lacks the sulfonamide group, also studied for its neuroprotective effects.
4-Substituted N-methyl-1,2,3,4-tetrahydroisoquinolines: These compounds have various substituents at the 4-position, leading to different biological activities.
The uniqueness of this compound lies in its combination of the tetrahydroisoquinoline core with a sulfonamide group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-11-15(13,14)12-7-6-9-4-2-3-5-10(9)8-12/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZBCSFAHHVGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2748703.png)
![2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE](/img/structure/B2748704.png)
![2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide](/img/structure/B2748706.png)


![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748714.png)



![N-[4-(diethylamino)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2748720.png)
![4-{[4-chloro-1-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B2748721.png)

![4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2748725.png)

